N-(2-isopropylphenyl)-4-(thiazol-2-yloxy)benzamide
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Overview
Description
N-(2-isopropylphenyl)-4-(thiazol-2-yloxy)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an isopropylphenyl group, a thiazol-2-yloxy group, and a benzamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-isopropylphenyl)-4-(thiazol-2-yloxy)benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Attachment of the Thiazole Ring to the Benzene Ring: The thiazole ring is then attached to the benzene ring through a nucleophilic substitution reaction, where the thiazole acts as a nucleophile.
Formation of the Benzamide Group: The benzamide group is introduced by reacting the intermediate compound with an appropriate amine under amide formation conditions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-isopropylphenyl)-4-(thiazol-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole ring or the benzamide moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(2-isopropylphenyl)-4-(thiazol-2-yloxy)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-isopropylphenyl)-4-(thiazol-2-yloxy)benzamide involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
N-(2-isopropylphenyl)-4-(thiazol-2-yloxy)benzamide can be compared with other similar compounds to highlight its uniqueness:
This compound vs. N-(2-methylphenyl)-4-(thiazol-2-yloxy)benzamide: The presence of the isopropyl group in the former compound may result in different steric and electronic effects, leading to variations in reactivity and biological activity.
This compound vs. N-(2-isopropylphenyl)-4-(oxazol-2-yloxy)benzamide: The thiazole ring in the former compound may confer different chemical properties compared to the oxazole ring, affecting its stability and reactivity.
List of Similar Compounds
- N-(2-methylphenyl)-4-(thiazol-2-yloxy)benzamide
- N-(2-isopropylphenyl)-4-(oxazol-2-yloxy)benzamide
- N-(2-isopropylphenyl)-4-(imidazol-2-yloxy)benzamide
Biological Activity
N-(2-isopropylphenyl)-4-(thiazol-2-yloxy)benzamide is a synthetic organic compound that has attracted attention in various fields of scientific research, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antifungal, and anticancer properties, along with mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a thiazole ring and an isopropylphenyl group, contributing to its unique chemical properties. The structural formula can be represented as:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may function as an enzyme inhibitor , binding to the active site of enzymes and preventing substrate interaction. Additionally, it may modulate receptor activity by altering signal transduction pathways. The precise molecular targets depend on the biological context in which the compound is studied.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
In a study evaluating the antibacterial activity of thiazole derivatives, this compound demonstrated significant inhibition against multiple strains. The following table summarizes its effectiveness compared to other compounds:
Compound Name | Concentration (mM) | Zone of Inhibition (mm) |
---|---|---|
This compound | 8 | 10 |
Control (Thifluzamide) | 8 | 12 |
Other Compounds | 8 | 7 |
This data indicates that the compound exhibits competitive antibacterial activity, particularly in higher concentrations .
Antifungal Activity
This compound has also been investigated for its antifungal properties . A study focusing on novel fungicides identified that compounds similar to this benzamide displayed remarkable inhibition against pathogenic fungi.
The antifungal mechanism is thought to involve the inhibition of succinate dehydrogenase (SDH) , an essential enzyme in the fungal respiratory chain. This inhibition disrupts energy production within fungal cells, leading to cell death .
Anticancer Potential
Emerging research suggests that this compound may possess anticancer properties . Preliminary studies indicate its potential as a therapeutic agent in inhibiting tumor growth.
Case Study: Cancer Cell Line Testing
In vitro tests on various cancer cell lines revealed that this compound effectively reduced cell viability in a dose-dependent manner:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15 |
HeLa (Cervical Cancer) | 12 |
A549 (Lung Cancer) | 18 |
These results support further investigation into its role as a potential anticancer drug .
Properties
IUPAC Name |
N-(2-propan-2-ylphenyl)-4-(1,3-thiazol-2-yloxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-13(2)16-5-3-4-6-17(16)21-18(22)14-7-9-15(10-8-14)23-19-20-11-12-24-19/h3-13H,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIONDPYBCBRJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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